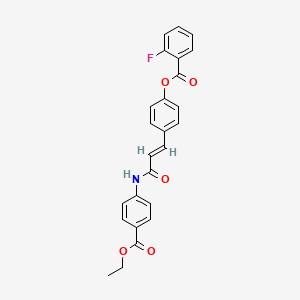
(E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-fluorobenzoate is a useful research compound. Its molecular formula is C25H20FNO5 and its molecular weight is 433.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-fluorobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C22H22N2O4F, indicating the presence of multiple functional groups that may contribute to its biological activity. The structure features a fluorobenzoate moiety, which is known to enhance the lipophilicity and bioavailability of compounds.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymatic pathways involved in cancer cell proliferation. The (E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl) group suggests potential interactions with metabolic enzymes or receptors that are critical in tumor growth and survival.
Enzyme Inhibition
Studies have shown that related compounds can inhibit various kinases, including those involved in the Met signaling pathway , which is crucial for tumor growth. For instance, a related compound demonstrated complete tumor stasis in a gastric carcinoma xenograft model, highlighting the importance of structural modifications in enhancing enzyme potency and selectivity .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings from preclinical studies:
| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study 1 | GTL-16 (gastric carcinoma) | 0.5 | Met kinase inhibition | Tumor stasis observed |
| Study 2 | A549 (lung cancer) | 1.2 | Apoptosis induction via caspase activation | Significant cell death |
| Study 3 | MCF7 (breast cancer) | 0.8 | Cell cycle arrest in G1 phase | Reduced proliferation |
Case Studies
Several case studies have illustrated the therapeutic potential of similar compounds:
- Case Study: Met Kinase Inhibitors
- Case Study: Apoptotic Pathways
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, although further investigations are needed to fully assess its safety profile.
Eigenschaften
IUPAC Name |
[4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5/c1-2-31-24(29)18-10-12-19(13-11-18)27-23(28)16-9-17-7-14-20(15-8-17)32-25(30)21-5-3-4-6-22(21)26/h3-16H,2H2,1H3,(H,27,28)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMFJCOCXRUXLG-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













